molecular formula C30H37N3O B14214386 N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea CAS No. 821008-07-5

N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea

Cat. No.: B14214386
CAS No.: 821008-07-5
M. Wt: 455.6 g/mol
InChI Key: SIVKXCGNYRNTBX-UHFFFAOYSA-N
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Description

N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is known for its potential pharmacological applications, particularly as a ligand for the human CCR5 chemokine receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea typically involves the reaction of piperidine derivatives with benzyl and ethyl isocyanates. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea involves its interaction with the CCR5 chemokine receptor. This receptor is a G protein-coupled receptor that plays a role in the immune system by mediating the effects of chemokines. The compound acts as a ligand, binding to the receptor and modulating its activity, which can influence immune responses and potentially provide therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

  • N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides
  • N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas

Uniqueness

N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea is unique due to its specific structure, which includes both benzyl and ethyl groups attached to the urea moiety. This structural feature may contribute to its selectivity and potency as a ligand for the CCR5 receptor, distinguishing it from other similar compounds .

Properties

CAS No.

821008-07-5

Molecular Formula

C30H37N3O

Molecular Weight

455.6 g/mol

IUPAC Name

3-benzyl-1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-1-ethylurea

InChI

InChI=1S/C30H37N3O/c1-2-33(30(34)31-24-25-12-6-3-7-13-25)28-18-21-32(22-19-28)23-20-29(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17,28-29H,2,18-24H2,1H3,(H,31,34)

InChI Key

SIVKXCGNYRNTBX-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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